molecular formula C9H11BrN2O2 B1287787 2-amino-5-bromo-N-methoxy-N-methylbenzamide CAS No. 304854-54-4

2-amino-5-bromo-N-methoxy-N-methylbenzamide

Cat. No.: B1287787
CAS No.: 304854-54-4
M. Wt: 259.1 g/mol
InChI Key: OZAZWBXVBDWROJ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N-methoxy-N-methylbenzamide (ABMMB) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a member of the benzamide family, which is a group of compounds that contain an amide functional group. ABMMB is a unique compound due to its highly reactive bromine atom, which can be used for a variety of synthetic reactions. This compound has been studied extensively for its potential applications in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Application in Photodynamic Therapy

The compound 2-amino-5-bromo-N-methoxy-N-methylbenzamide demonstrates potential in the field of photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with this compound, showcasing its beneficial properties for photodynamic therapy applications. The synthesized compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a promising candidate as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Role in Radiosynthesis for Serotonin Receptors

In the field of neuropharmacology, the compound has been used in the radiosynthesis of new ligands targeting serotonin-5HT2 receptors. Mertens et al. (1994) explored the radioiodination of a related compound, demonstrating its high affinity and selectivity for serotonin receptors in vitro. This research suggests potential applications in γ-emission tomography, contributing to our understanding of serotonin-related brain functions (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Synthesis of Narwedine-Type Enones

In organic chemistry, this compound has been utilized in the synthesis of narwedine-type enones, which are important intermediates in various synthetic pathways. Kametani, Yamaki, Yagi, and Fukumoto (1969) described the oxidation of a similar compound to yield narwedine-type enones, demonstrating its role in the synthesis of complex organic molecules like galanthamine (Kametani, Yamaki, Yagi, & Fukumoto, 1969).

Future Directions

N-Methoxy-N-methylbenzamide, a related compound, may be used in the preparation of β-trifluoromethyl enaminones . This suggests potential future directions for the use of “2-amino-5-bromo-N-methoxy-N-methylbenzamide” in similar chemical syntheses.

Properties

IUPAC Name

2-amino-5-bromo-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAZWBXVBDWROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Br)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579306
Record name 2-Amino-5-bromo-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304854-54-4
Record name 2-Amino-5-bromo-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of N,O-dimethylhydroxylamine hydrochloride (9.42 g, 96 mmol) and triethyl amine (13.5 mL, 96 mmol) in ethanol and water (100 mL/10 mL) was added a solution of 5-bromoisatoic anhydride (20 g, 74 mmol) in ethanol and water (100 mL/10 mL) at ambient temperature under nitrogen. The reaction mixture was heated at reflux for 3 hours. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate (100 mL), washed with 1N aqueous sodium hydroxide solution (2×20 mL), brine (30 mL), and dried with MgSO4. After removal of the solvent, the residue was purified by a silica gel flash chromatography (hexane:ethyl acetate/3:2) to give 2-amino-5-bromo-N-methoxy-N-methylbenzamide as an off-white solid (13 g, 68%): mp 80-81° C.; 1H-NMR (CDCl3) δ 7.49 (d, 1H, J=2.1 Hz), 7.26 (dd, 1H, J=8.3, 2.0 Hz), 6.59 (d, 1H, J=8.4 Hz), 4.69 (br, 2H), 3.58 (s, 3H), 3.34 (s, 3H); Anal. Calc. For C9H11BrN2O2: C, 41.72; H, 4.28; N, 10.81. Found: C, 41.99; H, 4.16; N, 10.82.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of N, O-dimethylhydroxylamine hydrochloride (9.42 g, 96 mmol) and triethyl amine (13.5 mL, 96 mmol) in ethanol and water (100 mL/10 mL) was added a solution of 5-bromoisatoic anhydride (20 g, 74 mmol) in ethanol and water (100 mL/10 mL) at ambient temperature under nitrogen. The reaction mixture was heated at reflux for 3 hours. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate (100 mL), washed with 1N aqueous sodium hydroxide solution (2×20 mL), brine (30 mL), and dried with MgSO4. After removal of the solvent, the residue was purified by a silica gel flash chromatography (hexane:ethyl acetate/3:2) to give 2-amino-5-bromo-N-methoxy-N-methylbenzamide as an off-white solid (13 g, 68%): mp 80-81° C.; 1H-NMR (CDCl3) δ7.49 (d, 1H, J=2.1 Hz), 7.26 (dd, 1H, J=8.3, 2.0 Hz), 6.59 (d, 1H, J=8.4 Hz), 4.69 (br, 2H), 3.58 (s, 3H), 3.34 (s, 3H); Anal. Calc. For C9H11BrN2O2: C, 41.72, H, 4.28, N, 10.81. Found: C, 41.99, H, 4.16, N, 10.82.
[Compound]
Name
O-dimethylhydroxylamine hydrochloride
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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